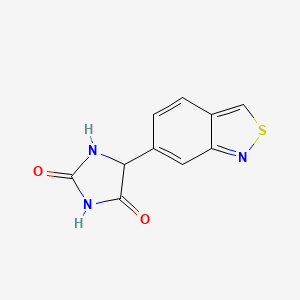
4-(2-(Pyridin-4-YL)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Pyridin-4-YL)ethyl)phenol is an organic compound that features a phenol group attached to a pyridine ring via an ethyl chain. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyridin-4-YL)ethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-vinylpyridine with phenol in the presence of a catalyst. The reaction typically requires specific conditions such as elevated temperatures and the use of a solvent like toluene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Pyridin-4-YL)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the phenol and pyridine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenol and pyridine derivatives.
Applications De Recherche Scientifique
4-(2-(Pyridin-4-YL)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(Pyridin-4-YL)ethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridyl)phenol: Similar structure but lacks the ethyl chain.
2-(4-Pyridyl)ethanol: Contains an alcohol group instead of a phenol group.
4-(2-Pyridyl)aniline: Features an amine group instead of a phenol group.
Uniqueness
4-(2-(Pyridin-4-YL)ethyl)phenol is unique due to its combination of phenol and pyridine functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
4-(2-pyridin-4-ylethyl)phenol |
InChI |
InChI=1S/C13H13NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h3-10,15H,1-2H2 |
Clé InChI |
IRKLDLQJUMMGJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC=NC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


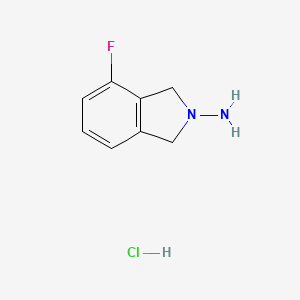
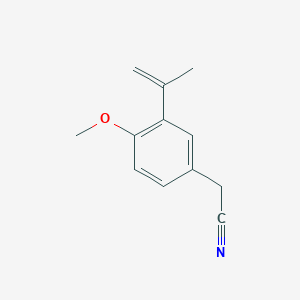
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-[bis(4-fluorophenyl)methyl]piperazine](/img/structure/B8386084.png)

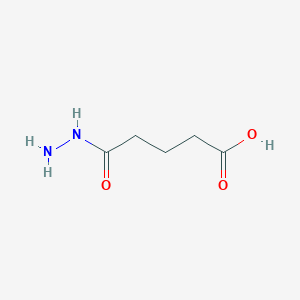
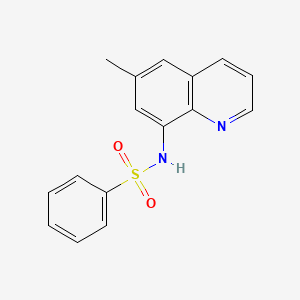


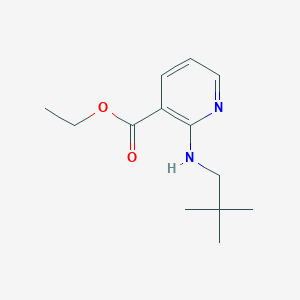
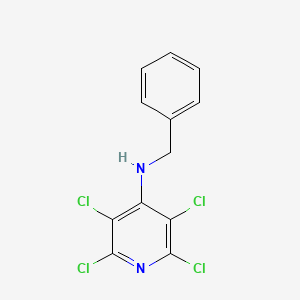

![thieno[3,4-b][1,5]-benzothiazepin-10(9H)-one](/img/structure/B8386143.png)
![2-(Methylsulfanyl)-1,4-dihydro[1,2,4]triazino[1,6-a]indole](/img/structure/B8386151.png)
